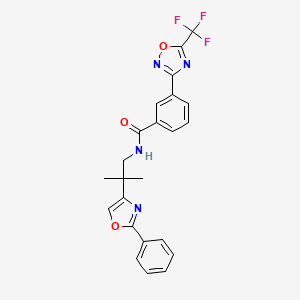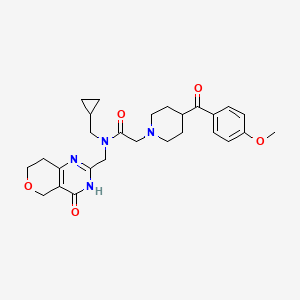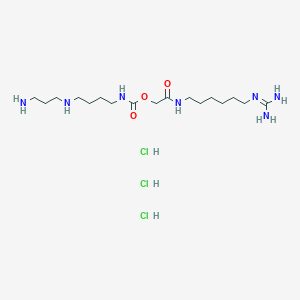
Tresperimus trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tresperimus induces tolerance after short-term treatment in a fully major histocompatibility mismatched rat cardiac allograft model.
Applications De Recherche Scientifique
1. Bone Marrow Transplantation and Graft-Versus-Host Disease Prevention
Tresperimus trihydrochloride has been studied for its immunosuppressive properties, particularly in the context of allogeneic bone marrow transplantation. It demonstrates effectiveness in preventing lethal graft-versus-host disease (GvHD) following transplantation in mice. A study by El Marsafy, Dutartre, and Gluckman (2001) found that at lower doses, tresperimus supports normal myelopoiesis, erythropoiesis, and megakaryopoiesis in cultured CD34+ cord blood stem cells, indicating its potential in supporting bone marrow transplant procedures and preventing GvHD (El Marsafy, Dutartre, & Gluckman, 2001).
2. Tolerance Induction in Transplants
Simpson (2001) highlighted that tresperimus induces transplant tolerance, distinct from traditional immunosuppressive drugs. It achieves this through a mechanism involving the induction of donor-specific tolerance without impairing immunity against third-party antigens. This quality makes tresperimus a promising agent in the transition from standard immunosuppression to tolerance induction in transplant medicine (Simpson, 2001).
3. Immunosuppressive Mechanisms and Clinical Trials
Tresperimus, an analogue of 15-deoxyspergualin, has been examined for its immunosuppressive activity and potential in clinical applications. Studies by El Marsafy, Dutartre, and Gluckman (2002) and others have provided insights into its effectiveness in various transplant models and its role in supporting hematopoiesis and clonogenic potential of CD34+ cells. Clinical trials have been ongoing to assess its role in preventing transplant rejection and graft-versus-host disease (El Marsafy, Dutartre, & Gluckman, 2002).
4. Local Administration in Autoimmune Uveoretinitis
Bousquet et al. (2011) investigated the efficiency of tresperimus in experimental autoimmune uveoretinitis (EAU) when administered locally. The study demonstrated that tresperimus significantly reduced inflammation and retinal damage in EAU, highlighting its potential as an immunosuppressive agent in managing intraocular inflammation (Bousquet et al., 2011).
5. Interaction with Heat Shock Proteins
Komesli, Dumas, and Dutartre (1999) explored the interaction of tresperimus with heat shock protein Hsc70. While tresperimus and its analogues showed the ability to bind Hsc70, the study suggested that its immunosuppressant effects might not be directly mediated through this interaction, indicating a complex mechanism of action (Komesli, Dumas, & Dutartre, 1999).
Propriétés
Numéro CAS |
160678-11-5 |
|---|---|
Nom du produit |
Tresperimus trihydrochloride |
Formule moléculaire |
C17H40Cl3N7O3 |
Poids moléculaire |
496.9 |
Nom IUPAC |
2-((6-guanidinohexyl)amino)-2-oxoethyl (4-((3-aminopropyl)amino)butyl)carbamate trihydrochloride |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20;;;/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23);3*1H |
Clé InChI |
ROUJFTXNBSKUBV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(NCCCCCCNC(N)=N)=O)NCCCCNCCCN.[H]Cl.[H]Cl.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tresperimus trihydrochloride; Tresperimus HCl; LF08-0299 trihydrochloride; LF 08-0299 trihydrochloride; LF-08-0299 trihydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



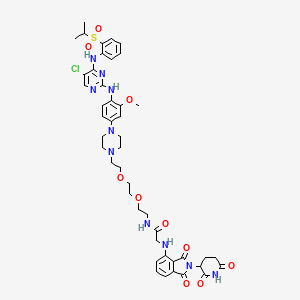

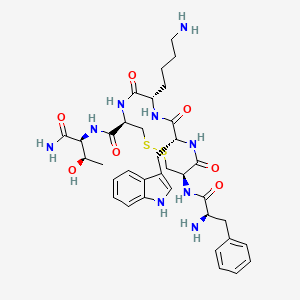



![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
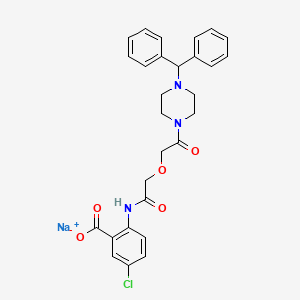
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
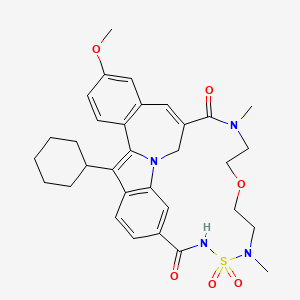
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
